N-cyclohexyl-4-ethoxy-N-methylbenzenesulfonamide
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Overview
Description
N-cyclohexyl-4-ethoxy-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C₁₃H₂₀NO₂S It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO₂NH₂) attached to an aromatic ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-ethoxyaniline as the starting material.
Reaction Steps:
Sulfonation: The 4-ethoxyaniline is first sulfonated using chlorosulfonic acid to form 4-ethoxybenzenesulfonyl chloride.
Cyclization: The resulting sulfonyl chloride is then reacted with cyclohexylamine in the presence of a base, such as triethylamine, to form N-cyclohexyl-4-ethoxybenzenesulfonamide.
Methylation: Finally, the N-cyclohexyl-4-ethoxybenzenesulfonamide is methylated using methyl iodide to yield the target compound, this compound.
Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic route. Large-scale reactors and optimized reaction conditions are used to ensure high yield and purity. Continuous flow processes and automated systems are often employed to enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) are used, often under basic conditions.
Major Products Formed:
Oxidation Products: 4-ethoxybenzenesulfonyl chloride or 4-ethoxybenzenesulfonic acid.
Reduction Products: 4-ethoxyaniline.
Substitution Products: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
N-cyclohexyl-4-ethoxy-N-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to investigate the effects of sulfonamide derivatives on various biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-cyclohexyl-4-ethoxy-N-methylbenzenesulfonamide exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
N-cyclohexyl-4-methylbenzenesulfonamide
N-cyclohexyl-4-ethoxybenzenesulfonamide
N-cyclohexyl-4-chlorobenzenesulfonamide
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Properties
IUPAC Name |
N-cyclohexyl-4-ethoxy-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-3-19-14-9-11-15(12-10-14)20(17,18)16(2)13-7-5-4-6-8-13/h9-13H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZMELIKRQWSBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501332627 |
Source
|
Record name | N-cyclohexyl-4-ethoxy-N-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501332627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49724364 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
691380-87-7 |
Source
|
Record name | N-cyclohexyl-4-ethoxy-N-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501332627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.